

boiling and melting point of 3-Bromo-1,2-propanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-1,2-propanediol*

Cat. No.: *B131886*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-Bromo-1,2-propanediol**

This guide provides a comprehensive overview of the boiling and melting points of **3-Bromo-1,2-propanediol** (CAS No: 4704-77-2), a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property determination.

Physical and Chemical Properties

3-Bromo-1,2-propanediol, also known as α -Glycerol bromohydrin, is a colorless to pale yellow viscous liquid.^{[2][3]} Depending on its purity and ambient conditions, it can also exist as a crystalline solid.^[1] The presence of two hydroxyl groups makes it highly soluble in water.^[1]

Quantitative Data Summary

The key physical properties of **3-Bromo-1,2-propanediol** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions	Source(s)
Melting Point	38.0 °C (311.15 K)	Atmospheric Pressure	[1]
Boiling Point	130.0 °C (403.15 K)	Atmospheric Pressure	[1]
72-75 °C	0.2 mmHg	[4] [5] [6]	
Density	1.771 g/mL	25 °C	[4]
Refractive Index	1.518	20 °C	
Flash Point	113 °C (235.4 °F)	Closed Cup	[7]
Molecular Weight	154.99 g/mol	[6] [8]	

Experimental Protocols

The following sections describe the standard methodologies for determining the melting and boiling points of a compound like **3-Bromo-1,2-propanediol**.

Melting Point Determination (Capillary Method)

The melting point is determined as a temperature range from the initial appearance of liquid (wetness) to the complete liquefaction of the solid sample. This method provides an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C.

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)
- Capillary tubes (closed at one end)
- Sample of **3-Bromo-1,2-propanediol** (crystalline solid)
- Spatula and tamping tube

Procedure:

- Sample Preparation: A small amount of the crystalline **3-Bromo-1,2-propanediol** is introduced into the open end of a capillary tube. The tube is tapped gently to pack the

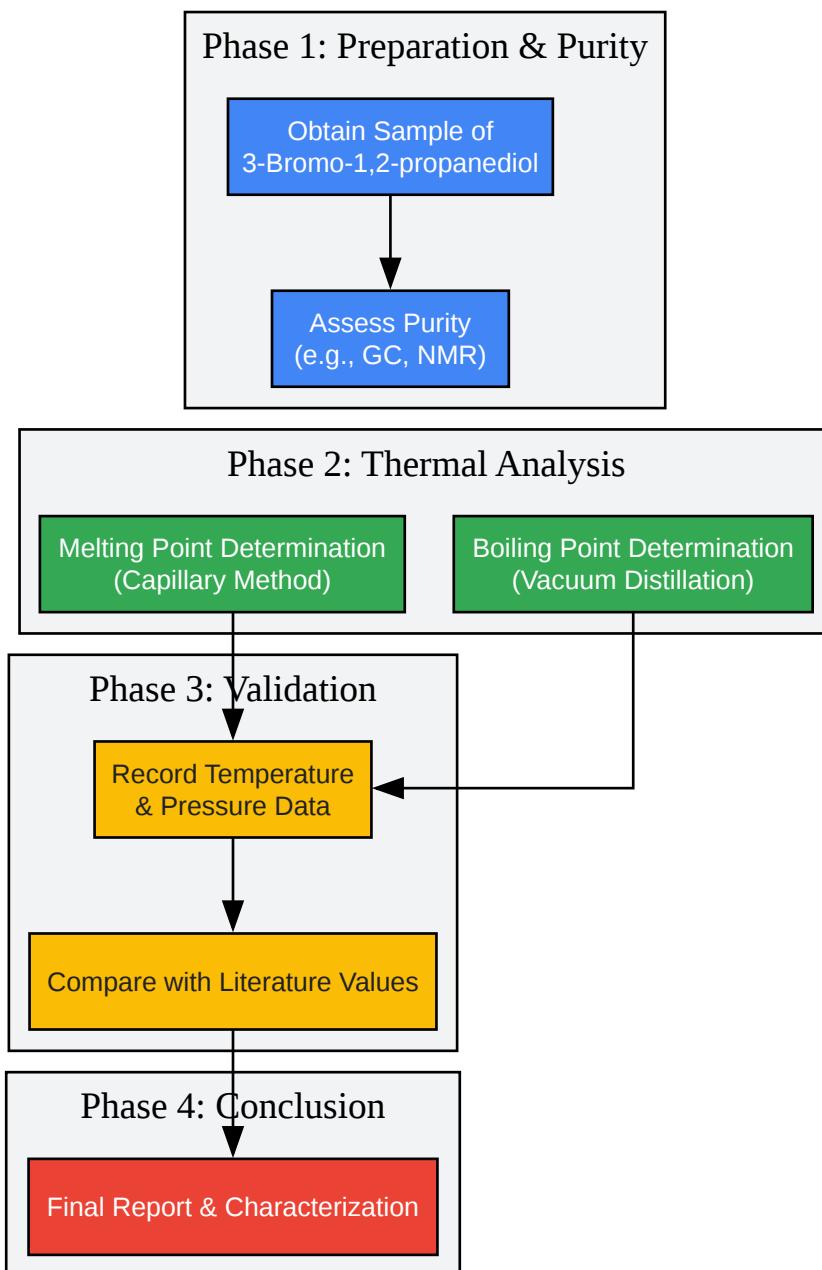
sample into the closed end, aiming for a sample height of 2-3 mm.[9]

- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Rapid Determination (Optional): A preliminary rapid heating run (10-15 °C/min) can be performed to quickly find an approximate melting range.
- Accurate Determination: A fresh sample is heated to about 15-20 °C below the approximate melting point found. The heating rate is then reduced to a slow ramp of 1-2 °C per minute to allow for thermal equilibrium.[9]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum distillation) is standard practice.

Apparatus:


- Round-bottom flask
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Vacuum source (pump) and manometer
- Heating mantle

Procedure:

- Apparatus Assembly: The distillation apparatus is assembled securely. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
- Sample Introduction: The liquid **3-Bromo-1,2-propanediol** is placed in the round-bottom flask, along with boiling chips or a magnetic stirrer to ensure smooth boiling.
- Pressure Reduction: The system is sealed, and the vacuum pump is engaged. The pressure is carefully lowered to the desired level (e.g., 0.2 mmHg) and monitored with the manometer.
- Heating: The sample is gently heated. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
- Temperature Recording: The temperature is recorded when it stabilizes, indicating a constant boiling point at that specific pressure. This stable temperature is the boiling point of the substance under the applied vacuum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical substance's thermal properties.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermal properties of a chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-BROMO-1,2-PROPANEDIOL | 4704-77-2 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-BROMO-1,2-PROPANEDIOL CAS#: 4704-77-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Bromo-1,2-propanediol, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [boiling and melting point of 3-Bromo-1,2-propanediol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131886#boiling-and-melting-point-of-3-bromo-1-2-propanediol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com